molecular formula C12H24N2O2 B6187761 tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate CAS No. 2648938-82-1

tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate

Cat. No. B6187761
CAS RN: 2648938-82-1
M. Wt: 228.3
InChI Key:
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Description

Tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate (TBMCC) is a structural analog of the widely used carbamate insecticide, carbaryl. TBMCC has been used in a variety of scientific research applications due to its unique properties, and its ability to act as both a cholinesterase inhibitor and a neurotoxin.

Scientific Research Applications

Tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate has been used in a variety of scientific research applications, including as an insecticide, a fungicide, and an herbicide. It has also been used to study the effects of cholinesterase inhibitors on the nervous system and to study the effects of neurotoxins on the central nervous system. Additionally, this compound has been used to study the effects of pesticides on the environment and to study the effects of insecticides on insect behavior.

Mechanism of Action

Tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate acts as both a cholinesterase inhibitor and a neurotoxin. As a cholinesterase inhibitor, this compound binds to the acetylcholinesterase enzyme, preventing it from breaking down acetylcholine, which is a neurotransmitter involved in the transmission of nerve impulses. As a neurotoxin, this compound binds to the nicotinic acetylcholine receptor, blocking the transmission of nerve impulses.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to cause an increase in acetylcholine levels in the brain, as well as an increase in the activity of acetylcholinesterase. Additionally, this compound has been found to cause an increase in the activity of the enzyme choline acetyltransferase, which is involved in the synthesis of acetylcholine. This compound has also been found to cause an increase in the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it has a high degree of solubility in water, which makes it easy to work with. Additionally, it has a low toxicity, making it safe for use in laboratory experiments. One limitation of this compound is that it is not very stable and has a short shelf life. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate research. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted on its effects on the environment, as well as its potential use as a pesticide or herbicide. Additionally, further research could be conducted on the potential use of this compound in drug development, as well as its potential use as an insect repellent. Finally, further research could be conducted on the potential use of this compound as a diagnostic tool for diseases such as Alzheimer’s and Parkinson’s.

Synthesis Methods

The synthesis of tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate has been studied extensively and there are currently several methods available. The most common method involves the reaction of tert-butyl isocyanate and 3-amino-1-methylcyclopentyl methylcarbamate, in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an aqueous solution and is followed by the addition of a catalyst, such as sodium borohydride or potassium borohydride. The resulting product is then purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate involves the reaction of tert-butyl carbamate with 3-amino-1-methylcyclopentylmethanol in the presence of a coupling reagent such as EDCI or DCC. The resulting intermediate is then treated with a base such as sodium hydride or potassium carbonate to form the final product.", "Starting Materials": [ "tert-butyl carbamate", "3-amino-1-methylcyclopentylmethanol", "coupling reagent (e.g. EDCI or DCC)", "base (e.g. sodium hydride or potassium carbonate)" ], "Reaction": [ "Step 1: Combine tert-butyl carbamate and 3-amino-1-methylcyclopentylmethanol in a suitable solvent (e.g. dichloromethane, DMF, or THF).", "Step 2: Add a coupling reagent such as EDCI or DCC to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the organic layer with a suitable solvent (e.g. ethyl acetate or dichloromethane).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the intermediate.", "Step 5: Dissolve the intermediate in a suitable solvent (e.g. THF or DMF) and add a base such as sodium hydride or potassium carbonate.", "Step 6: Stir the reaction mixture at room temperature for several hours and then quench with water.", "Step 7: Extract the organic layer with a suitable solvent (e.g. ethyl acetate or dichloromethane) and dry over anhydrous sodium sulfate.", "Step 8: Concentrate under reduced pressure to obtain the final product as a white solid." ] }

CAS RN

2648938-82-1

Molecular Formula

C12H24N2O2

Molecular Weight

228.3

Purity

95

Origin of Product

United States

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